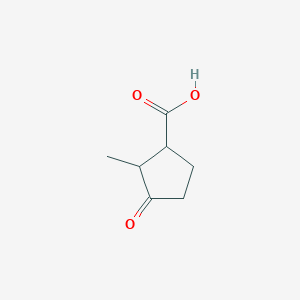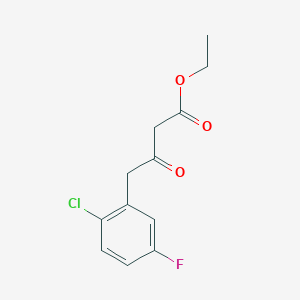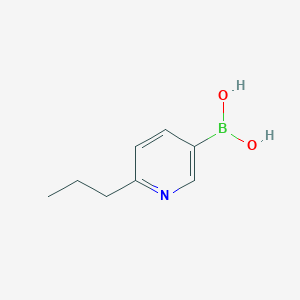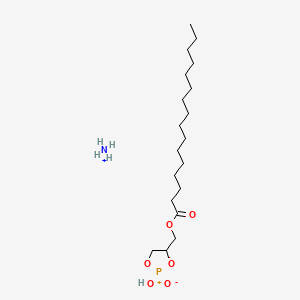
2-Methyl-3-oxocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H10O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethyl-1,3-dioxolane in the presence of sodium hydroxide, which yields the desired product . Another method includes the Curtius rearrangement of 3-oxo-1-cyclopentanecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.
Major Products
Oxidation: Products may include carboxylic acids or diketones.
Reduction: The major product is 2-methyl-3-hydroxycyclopentane-1-carboxylic acid.
Substitution: Esterification yields esters, while amidation produces amides.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-1-cyclopentanecarboxylic acid: A keto acid derivative with similar reactivity.
2-Methyl-3-cyclohexene-1-carboxylic acid: Another cyclic compound with a carboxylic acid group.
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid: A structurally related compound with a cyclopropene ring.
Propiedades
Número CAS |
3033-53-2 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
2-methyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h4-5H,2-3H2,1H3,(H,9,10) |
Clave InChI |
XFFBZNIHNHNMFL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)

![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)


![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)

![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)

